
4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate is a synthetic organic compound that is often used in the field of organic chemistry It is characterized by its complex structure, which includes a tert-butyl group, a trichloroethyl group, and an Fmoc-protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate typically involves multiple steps. One common approach is to start with the preparation of the succinate backbone, followed by the introduction of the tert-butyl and trichloroethyl groups. The Fmoc-amino group is then added under specific reaction conditions to protect the amino functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures.
化学反応の分析
Types of Reactions
4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functionalities within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amino acids.
科学的研究の応用
4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate has several applications in scientific research, including:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Fmoc group protects the amino functionality during chain elongation.
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly in the design of peptide-based drugs.
Biological Studies: The compound is employed in studies involving protein interactions and enzyme mechanisms.
作用機序
The mechanism of action of 4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate involves its interaction with specific molecular targets. The Fmoc group protects the amino functionality, allowing for selective reactions at other sites within the molecule. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions.
類似化合物との比較
Similar Compounds
4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Boc-amino)succinate: Similar structure but with a Boc-protected amino group instead of Fmoc.
4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Cbz-amino)succinate: Contains a Cbz-protected amino group.
Uniqueness
The uniqueness of 4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate lies in its specific combination of functional groups, which provides distinct reactivity and protection during chemical synthesis. The Fmoc group is particularly advantageous due to its stability and ease of removal under mild conditions.
特性
分子式 |
C25H26Cl3NO6 |
|---|---|
分子量 |
542.8 g/mol |
IUPAC名 |
4-O-tert-butyl 1-O-(2,2,2-trichloroethyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate |
InChI |
InChI=1S/C25H26Cl3NO6/c1-24(2,3)35-21(30)12-20(22(31)34-14-25(26,27)28)29-23(32)33-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,29,32) |
InChIキー |
KCWLGUJTDYAIMJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CC(C(=O)OCC(Cl)(Cl)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


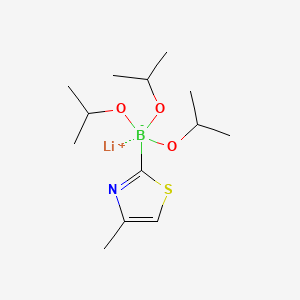
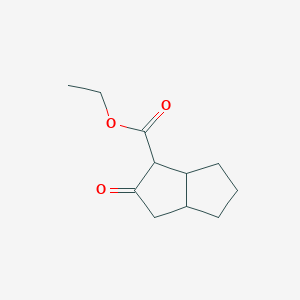

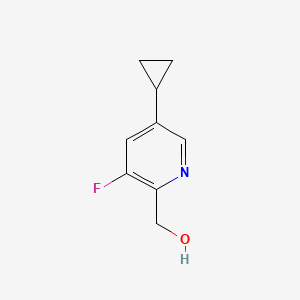



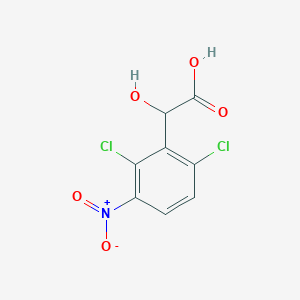
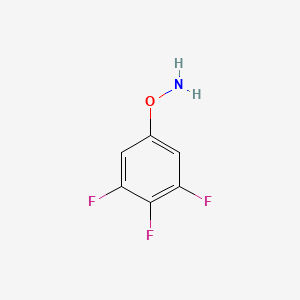
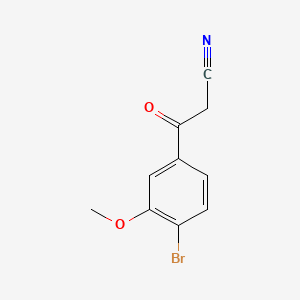
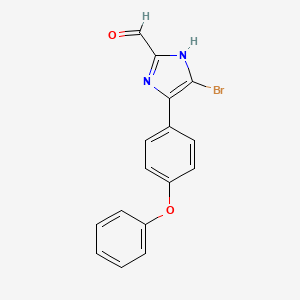


![Diethyl [Chloro(cyano)methyl]phosphonate](/img/structure/B15336175.png)
